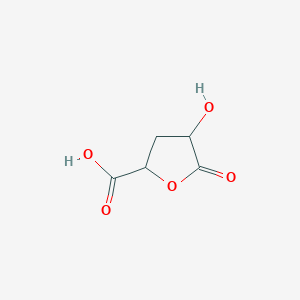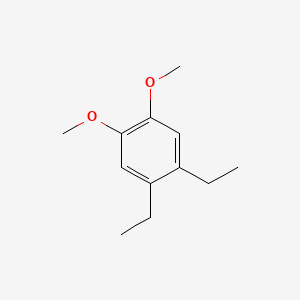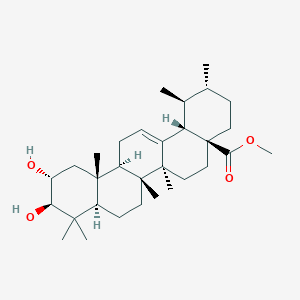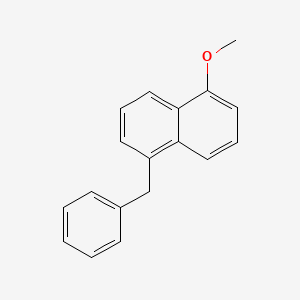
2-(Ethoxycarbonyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethoxycarbonyl)pentanoic acid is an organic compound with the molecular formula C8H14O4 It is a derivative of propanedioic acid (malonic acid) where one of the hydrogen atoms is replaced by a propyl group and one of the carboxyl groups is esterified with ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Ethoxycarbonyl)pentanoic acid can be synthesized through the esterification of propanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to promote ester formation. The general reaction is as follows:
Propanedioic acid+Ethanol→Propanedioic acid, 2-propyl-, 1-ethyl ester+Water
Industrial Production Methods
In an industrial setting, the esterification process can be optimized by using a continuous flow reactor, which allows for better control over reaction conditions such as temperature and catalyst concentration. The use of solid acid catalysts, such as cesium-exchanged heteropoly acid on K-10 clay, can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethoxycarbonyl)pentanoic acid undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Substitution: The replacement of one functional group with another, often facilitated by nucleophilic reagents.
Common Reagents and Conditions
Acid Catalysts: Hydrochloric acid, sulfuric acid.
Base Catalysts: Sodium hydroxide, potassium hydroxide.
Solvents: Water, ethanol, methanol.
Major Products Formed
Hydrolysis: Propanedioic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Ethoxycarbonyl)pentanoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its structural similarity to biologically active compounds.
Industrial Chemistry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propanedioic acid, 2-propyl-, 1-ethyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, resulting in the formation of propanedioic acid and ethanol. The reaction is catalyzed by acids or bases, which facilitate the nucleophilic attack by protonating or deprotonating the ester group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanedioic acid, dimethyl ester: Another ester derivative of propanedioic acid, used in similar applications.
Propanedioic acid, propyl-: A derivative where both carboxyl groups are not esterified.
Uniqueness
2-(Ethoxycarbonyl)pentanoic acid is unique due to its specific esterification pattern, which imparts distinct chemical properties and reactivity. Its structure allows for specific interactions in organic synthesis and potential pharmaceutical applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H14O4 |
|---|---|
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
2-ethoxycarbonylpentanoic acid |
InChI |
InChI=1S/C8H14O4/c1-3-5-6(7(9)10)8(11)12-4-2/h6H,3-5H2,1-2H3,(H,9,10) |
Clé InChI |
ZYXZSRASZWYYFY-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)O)C(=O)OCC |
SMILES canonique |
CCCC(C(=O)O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 5-chloro-2-[(ethoxycarbonyl)oxy]-1H-indole-1-carboxylate](/img/structure/B1643983.png)










